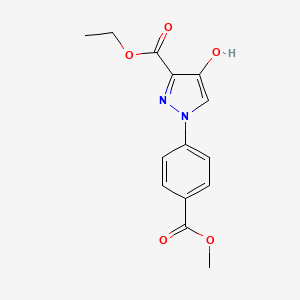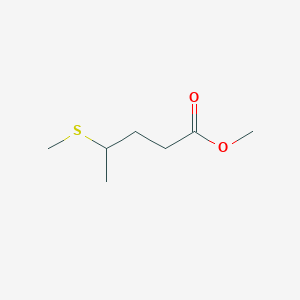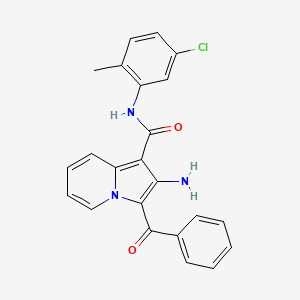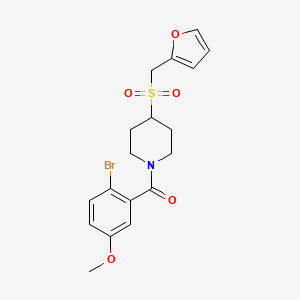![molecular formula C8H9NO2 B2809604 4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2092839-61-5](/img/structure/B2809604.png)
4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid involves several steps. One efficient method is based on photochemistry, specifically the [2 + 2] cycloaddition reaction . This approach allows for the creation of new building blocks that can be further derivatized through various transformations
化学反应分析
4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the creation of new materials with specific chemical properties.
作用机制
The mechanism by which 4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets and pathways, potentially influencing biological processes at the cellular level .
相似化合物的比较
4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid can be compared to other bicyclo[2.1.1]hexane derivatives. Similar compounds include:
Bicyclo[2.1.1]hexane-1-carboxylic acid: Lacks the cyano group, which may affect its reactivity and applications.
1,2-Disubstituted bicyclo[2.1.1]hexane:
The presence of the cyano group in this compound makes it unique, potentially offering different reactivity and applications compared to its analogs .
属性
IUPAC Name |
4-cyanobicyclo[2.1.1]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-7-1-2-8(3-7,4-7)6(10)11/h1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFSLNCVRDSFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2809521.png)
![4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2809522.png)

![(5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2809524.png)



![2-{[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2809534.png)
![4-(4-isopropylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2809535.png)

![1-[(5-Methylthiophen-2-yl)methyl]piperidine-4-carbonitrile](/img/structure/B2809538.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2809539.png)

![methyl 2-[4-(3-aminopropyl)-1H-1,2,3-triazol-1-yl]acetate dihydrochloride](/img/structure/B2809544.png)
